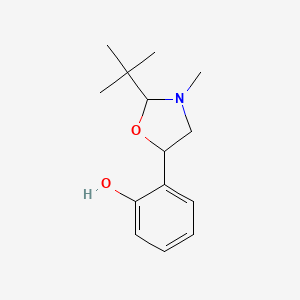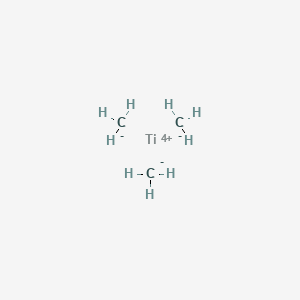
Carbanide;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;titanium(4+), also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, high melting point, and excellent resistance to wear, corrosion, and heat. These properties make it an ideal candidate for various industrial applications, including cutting tools, coatings, and high-temperature structural materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium carbide can be synthesized using several methods, including:
Carbothermal Reduction: This method involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures (around 1,973–2,373 K).
Sol-Gel Process: This chemical route involves the preparation of titanium carbide powders from tetrabutyl titanate and sucrose.
Chemical Vapor Deposition (CVD): This method involves the deposition of titanium carbide from gaseous precursors onto a substrate.
Industrial Production Methods
The industrial production of titanium carbide typically involves carbothermal reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon and heating the mixture in a controlled atmosphere to produce titanium carbide .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium carbide undergoes various chemical reactions, including:
Oxidation: Titanium carbide can be oxidized to form titanium dioxide and carbon dioxide at high temperatures.
Reduction: It can be reduced to titanium metal and carbon under specific conditions.
Substitution: Titanium carbide can participate in substitution reactions where carbon atoms are replaced by other elements, such as nitrogen or boron.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Requires a reducing agent, such as hydrogen or magnesium, at elevated temperatures.
Substitution: Involves the use of reactive gases, such as nitrogen or boron trifluoride, at high temperatures.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal (Ti) and carbon ©.
Substitution: Titanium nitride (TiN) or titanium boride (TiB₂).
Wissenschaftliche Forschungsanwendungen
Titanium carbide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which titanium carbide exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for cutting tools and wear-resistant coatings. Additionally, its electrical conductivity and chemical inertness allow it to function as a catalyst in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Uniqueness
Titanium carbide stands out due to its combination of high hardness, thermal stability, and chemical resistance. It also has a lower density compared to tungsten carbide, making it advantageous for applications where weight is a critical factor .
Eigenschaften
CAS-Nummer |
121472-27-3 |
|---|---|
Molekularformel |
C3H9Ti+ |
Molekulargewicht |
92.97 g/mol |
IUPAC-Name |
carbanide;titanium(4+) |
InChI |
InChI=1S/3CH3.Ti/h3*1H3;/q3*-1;+4 |
InChI-Schlüssel |
BIFZQFFLEQNCHI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



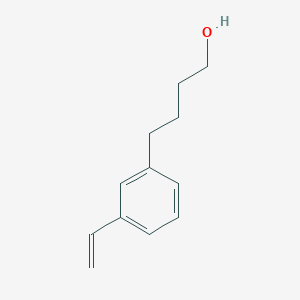
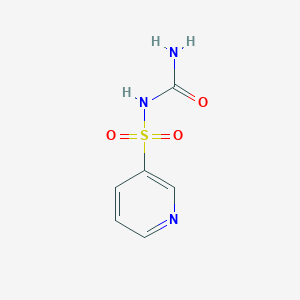
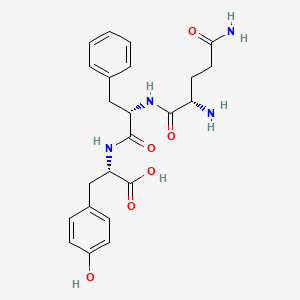
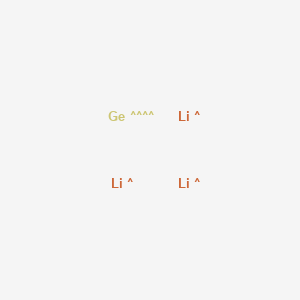
![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

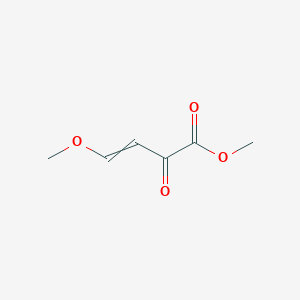
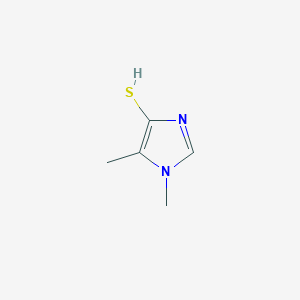
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
